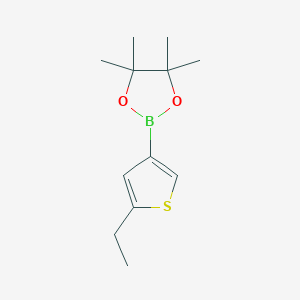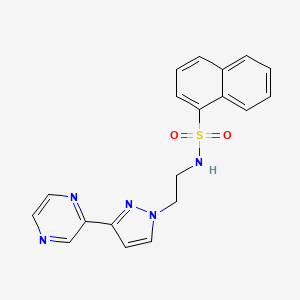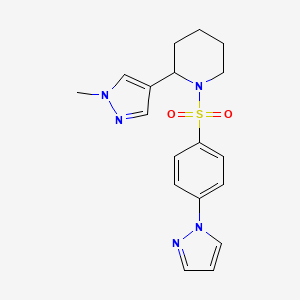
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the benzamide group, and finally, the attachment of the tetrazole ring. Key reagents often include phthalic anhydride, hydrazine hydrate, and various amines. Reaction conditions may involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the synthesis process.
化学反応の分析
Types of Reactions: N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide can be compared with other compounds that have similar structural features or applications:
Similar Compounds:
Uniqueness: What sets this compound apart is its unique combination of these three functional groups, which can confer distinct chemical and biological properties not found in simpler analogs.
特性
CAS番号 |
1226446-92-9 |
|---|---|
分子式 |
C17H13N7O2 |
分子量 |
347.338 |
IUPAC名 |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H13N7O2/c25-16(11-4-3-5-12(8-11)24-10-19-22-23-24)18-9-15-13-6-1-2-7-14(13)17(26)21-20-15/h1-8,10H,9H2,(H,18,25)(H,21,26) |
InChIキー |
PIQPNSFUTZQDMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2698942.png)
![methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2698943.png)


![1-[4-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2698947.png)

![2-(3-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2698950.png)
![1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2698957.png)

![13-fluoro-5-(2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2698960.png)
